1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 59653-66-6
VCID: VC3787857
InChI: InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)
SMILES: CC(C)C(C1=NC2=CC=CC=C2N1)N
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)

CAS No.: 59653-66-6

Cat. No.: VC3787857

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) - 59653-66-6

Specification

CAS No. 59653-66-6
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)
Standard InChI Key JDPVJORLNSVLOK-UHFFFAOYSA-N
SMILES CC(C)C(C1=NC2=CC=CC=C2N1)N
Canonical SMILES CC(C)C(C1=NC2=CC=CC=C2N1)N

Introduction

1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) is primarily identified by its CAS registry number 59653-66-6, though it is also sometimes referenced under CAS number 60603-59-0 . The compound's IUPAC name is 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine, which more clearly describes its chemical structure . The compound contains a chiral center with an (S) stereochemical configuration as indicated in its name.

Several synonyms exist for this compound, including:

  • 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine

  • 1-(1H-BENZOIMIDAZOL-2-YL)-2-METHYL-PROPYLAMINE

  • (R)-(+)-2-(alpha-(i-propyl)methanamine)-1H-benzimidazole

Structural Identifiers

The compound can be described using various chemoinformatic identifiers, as shown in the table below:

Structural IdentifierValue
InChIInChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)
InChIKeyJDPVJORLNSVLOK-UHFFFAOYSA-N
SMILESCC(C)C(C1=NC2=CC=CC=C2N1)N

Physical and Chemical Properties

The compound 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) possesses specific physical and chemical properties that define its behavior and potential applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Physical StateNot specified in available data
Melting PointNot available
Boiling PointNot available
DensityNot available
Flash PointNot available

Structural Features

The compound is characterized by several key structural elements:

  • A benzimidazole core consisting of a benzene ring fused to an imidazole ring

  • An amine group (-NH2) attached to a carbon atom that is also connected to the benzimidazole core at the 2-position

  • An isopropyl (1-methylethyl) group attached to the alpha carbon that bears the amine group

  • A specific (S) stereochemical configuration at the chiral carbon center

The unique structural arrangement of these functional groups contributes to the compound's chemical reactivity and potential biological activity.

SpecificationDetails
Purity98.0%
Stock StatusIn Stock
Stocking Period10 Day

This information indicates that the compound is manufactured to research-grade standards and is accessible for scientific investigations.

Structural Relationships with Related Compounds

Comparison with Similar Benzimidazole Derivatives

The structural architecture of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) can be better understood by comparing it to related benzimidazole derivatives. One such example is (1H-benzo[d]imidazol-2-yl)methanamine, which shares the benzimidazole core but lacks the isopropyl substituent.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)59653-66-6C11H15N3189.26 g/molReference compound
(1H-benzo[d]imidazol-2-yl)methanamine5805-57-2C8H9N3147.18 g/molLacks isopropyl group
1H-Benzimidazole-2-methanol,alpha-methyl-,(alphaS)-(9CI)192316-22-6C9H10N2O162.19 g/molContains hydroxyl instead of amine group

These structural relationships are significant because they provide insights into how subtle changes in functional groups can affect properties and potential applications.

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